

Mass Spectrometry of Tetrahydro-2H-pyran-3-carboxylic Acid: A Technical Overview

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Compound of Interest

Compound Name: tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B106944

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Despite a comprehensive search of scientific literature and spectral databases, a detailed, experimentally-derived mass spectrum and fragmentation pattern for **tetrahydro-2H-pyran-3-carboxylic acid** is not publicly available at this time. This technical guide, therefore, provides a foundational understanding based on the known mass spectrometric behavior of related compounds, including cyclic ethers and carboxylic acids. The information herein is intended to guide researchers in developing and interpreting mass spectrometry data for this compound.

Tetrahydro-2H-pyran-3-carboxylic acid, with a molecular formula of $C_6H_{10}O_3$ and a molecular weight of 130.14 g/mol, is a molecule of interest in pharmaceutical and agrochemical research.^[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices.

Predicted Mass Spectrometry Behavior

In the absence of specific experimental data, the fragmentation of **tetrahydro-2H-pyran-3-carboxylic acid** can be predicted by considering the fragmentation patterns of its constituent functional groups: the tetrahydropyran ring and the carboxylic acid moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Upon electron ionization, the molecule is expected to form a molecular ion (M^{+}) at m/z 130. However, for carboxylic acids, the molecular ion peak is often weak or absent.^[2]

Fragmentation is likely to proceed through several key pathways:

- Alpha-Cleavage: The bonds adjacent to the carbonyl group and the ether oxygen are susceptible to cleavage.
 - Loss of the carboxyl group (-COOH) as a radical would result in a fragment at m/z 85. This is a common fragmentation pathway for carboxylic acids.
 - Cleavage of the C-C bond between the pyran ring and the carboxylic acid could lead to the formation of a $[M-COOH]^+$ ion.
- Ring Cleavage: The tetrahydropyran ring can undergo fragmentation through the loss of small neutral molecules. Common losses from cyclic ethers include molecules like ethylene (C_2H_4) or formaldehyde (CH_2O).
- McLafferty Rearrangement: While less common for cyclic systems, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen could potentially occur, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray ionization is a softer ionization technique, often resulting in a prominent protonated molecule $[M+H]^+$ at m/z 131 in positive ion mode, or a deprotonated molecule $[M-H]^-$ at m/z 129 in negative ion mode. Tandem mass spectrometry (MS/MS) of these precursor ions would provide structural information.

- Positive Ion Mode ($[M+H]^+$): Collision-induced dissociation (CID) of the $[M+H]^+$ ion would likely involve the loss of water (H_2O) to yield a fragment at m/z 113, and the loss of formic acid ($HCOOH$) to produce a fragment at m/z 85.
- Negative Ion Mode ($[M-H]^-$): Fragmentation of the $[M-H]^-$ ion would likely involve the loss of carbon dioxide (CO_2) to give a fragment at m/z 85.

Proposed Experimental Protocols

For researchers seeking to acquire mass spectral data for **tetrahydro-2H-pyran-3-carboxylic acid**, the following protocols are suggested as starting points. Optimization will be necessary based on the specific instrumentation and sample matrix.

Table 1: Proposed GC-MS Protocol

Parameter	Recommended Setting
Gas Chromatograph	
Column	DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
Inlet Temperature	250 °C
Carrier Gas	Helium at a constant flow of 1 mL/min
Oven Program	Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Mass Range	m/z 40-300

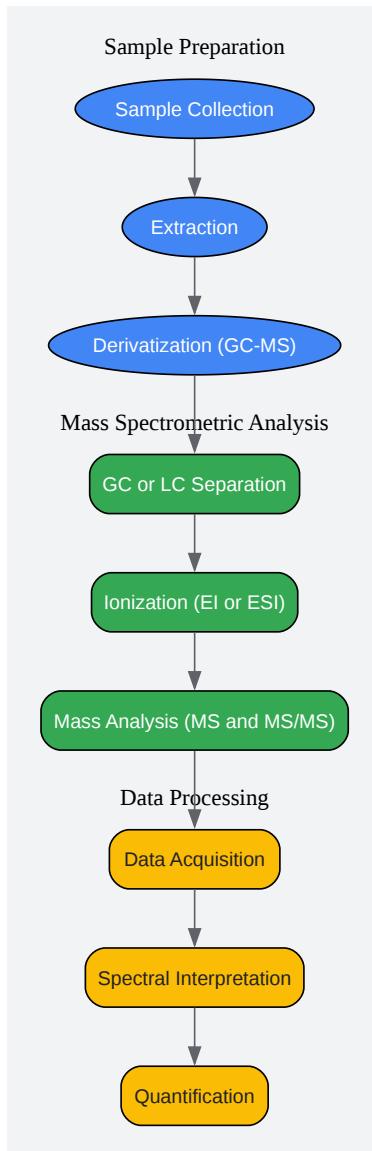
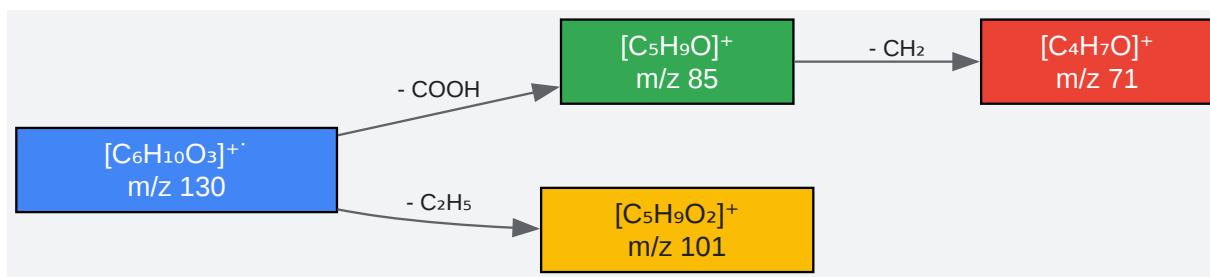
Note: Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve the volatility and chromatographic behavior of the carboxylic acid.

Table 2: Proposed LC-MS/MS Protocol

Parameter	Recommended Setting
Liquid Chromatograph	
Column	C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 μ m particle size)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temp.	350 °C
Collision Gas	Argon

Visualizing Potential Fragmentation and Workflow

The following diagrams illustrate the hypothetical fragmentation pathway and a general experimental workflow for the analysis of **tetrahydro-2H-pyran-3-carboxylic acid**.



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References

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